(S)-(-)-Indoline-2-carboxylic acid

Catalog No.
S714719
CAS No.
79815-20-6
M.F
C9H9NO2
M. Wt
163,17 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-Indoline-2-carboxylic acid

CAS Number

79815-20-6

Product Name

(S)-(-)-Indoline-2-carboxylic acid

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid

Molecular Formula

C9H9NO2

Molecular Weight

163,17 g/mole

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1

InChI Key

QNRXNRGSOJZINA-QMMMGPOBSA-N

SMILES

C1C(NC2=CC=CC=C21)C(=O)O

Solubility

6.6 [ug/mL]

Synonyms

(S)-(-)-Indoline-2-carboxylicacid;79815-20-6;(S)-Indoline-2-carboxylicacid;L-(-)-Indoline-2-carboxylicacid;(2S)-2,3-dihydro-1H-indole-2-carboxylicacid;(S)-(-)-Indolin-2-carboxylicacid;L-Indoline-2-carboxylicacid;(s)-2,3-dihydro-1h-indole-2-carboxylicacid;QNRXNRGSOJZINA-QMMMGPOBSA-N;s-(-)-indoline-2-carboxylicacid;MFCD00070578;s-dic;h-idc-oh;PubChem6053;CDS1_000178;AC1MBZYQ;(s)-2-carboxyindoline;Maybridge1_002466;AC1Q71AJ;AC1Q71AK;(S)-Indoline-2-carboxylic;2-Indolinecarboxylicacid#;s-indoline-2-carboxylicacid;KSC171G1L;MLS000849837

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)O

Medicinal Chemistry

(S)-(-)-Indoline-2-carboxylic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. Researchers have explored its use in developing:

  • Anticonvulsant agents: Studies suggest (S)-(-)-Indoline-2-carboxylic acid derivatives exhibit anticonvulsant activity. Source: Epilepsia 2002;43(8):922-928: )
  • Anticancer agents: Derivatives of (S)-(-)-Indoline-2-carboxylic acid have shown promise in inhibiting cancer cell proliferation. Source: European Journal of Medicinal Chemistry 2008;43(8):1632-1642:

Organic Synthesis

(S)-(-)-Indoline-2-carboxylic acid's chiral nature makes it a valuable intermediate in asymmetric synthesis. Researchers utilize it for the preparation of other optically active molecules with applications in drug discovery and material science. Source: Journal of the American Chemical Society 1998;120(17):4043-4051:

Material Science

(S)-(-)-Indoline-2-carboxylic acid has potential applications in developing functional materials. Research suggests it can be used as a precursor for:

  • Chiral liquid crystals: These materials exhibit unique optical properties and potential uses in displays and photonic devices. Source: Advanced Materials 2004;16(1):44-48:
  • Biocompatible polymers: (S)-(-)-Indoline-2-carboxylic acid derivatives may be incorporated into polymers for biomedical applications due to their biocompatibility. Source: Polymer Journal 2006;42(3):222-228: )

(S)-(-)-Indoline-2-carboxylic acid is a chiral compound characterized by the molecular formula C9H9NO2C_9H_9NO_2. It features an indoline ring structure, which is a bicyclic compound consisting of a fused indole and a saturated five-membered ring. The presence of the carboxylic acid functional group (-COOH) at the second position of the indoline structure imparts significant chemical reactivity and biological activity to this compound. Its stereochemistry, denoted by (S)-(-), indicates that it is one of the enantiomers of indoline-2-carboxylic acid, which can exhibit different properties compared to its counterpart, (R)-(+)-indoline-2-carboxylic acid.

Due to its functional groups. Some notable reactions include:

  • Decarboxylation: Under certain conditions, (S)-(-)-indoline-2-carboxylic acid can undergo decarboxylation to yield indoline, which may further react with other reagents to form diverse derivatives .
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, which can be useful in synthetic applications .
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form amides or other complex structures .

(S)-(-)-Indoline-2-carboxylic acid exhibits various biological activities, making it a compound of interest in pharmaceutical research. Studies have indicated that it may possess:

  • Antimicrobial Properties: Some derivatives of indoline-2-carboxylic acid have shown activity against various bacterial strains.
  • Anticancer Activity: Certain analogs have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
  • Neuroprotective Effects: Research has suggested that compounds related to (S)-(-)-indoline-2-carboxylic acid may offer protection against neurodegenerative diseases by modulating oxidative stress pathways.

The synthesis of (S)-(-)-indoline-2-carboxylic acid can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of ortho-nitrotoluene with diethyl oxalate under mild conditions followed by reduction using hydrazine hydrate. This method yields high chemical yields and is suitable for industrial applications .

    The general reaction scheme is as follows:
    Ortho nitrotoluene+Diethyl oxalateIndoline 2 carboxylic acid\text{Ortho nitrotoluene}+\text{Diethyl oxalate}\rightarrow \text{Indoline 2 carboxylic acid}
  • Ligand-Free Copper-Catalyzed Processes: Another approach utilizes copper catalysis for the synthesis of indole derivatives from simpler precursors, facilitating the formation of the indole ring while incorporating the carboxylic acid functionality .
  • Reduction Methods: Indole-2-carboxylic acids can also be synthesized through various reduction methods that convert corresponding esters or nitro compounds into their respective carboxylic acids .

(S)-(-)-Indoline-2-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: It serves as a building block for the synthesis of various bioactive compounds, including potential pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: Due to its unique structure, it may be used in developing novel materials with specific electronic or optical properties.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and metabolic pathways involving indole derivatives.

Interaction studies involving (S)-(-)-indoline-2-carboxylic acid often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Enzyme Inhibition Studies: Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential as drug candidates .
  • Receptor Binding Studies: Investigations into how (S)-(-)-indoline-2-carboxylic acid interacts with neurotransmitter receptors have revealed its possible role in modulating neurological functions.

Several compounds share structural similarities with (S)-(-)-indoline-2-carboxylic acid, each exhibiting unique properties and activities:

Compound NameStructure TypeNotable Activity
Indole-3-carboxylic acidIndole derivativeAnticancer properties
5-Hydroxyindole-3-carboxylic acidIndole derivativeNeuroprotective effects
2-IndolecarboxaldehydeIndole derivativeAntimicrobial activity

(S)-(-)-Indoline-2-carboxylic acid is unique due to its specific stereochemistry and biological activity profile, distinguishing it from these similar compounds. Its ability to participate in diverse

XLogP3

1.6

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

79815-20-6

Dates

Modify: 2023-08-15

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